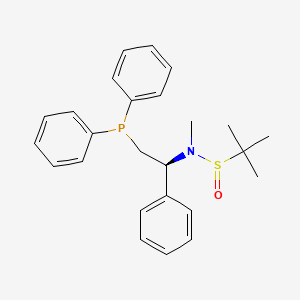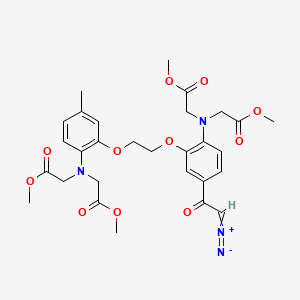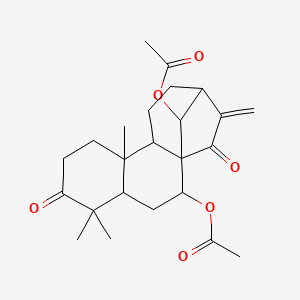
GlaucocalyxinAdiacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GlaucocalyxinAdiacetate is a derivative of Glaucocalyxin A, a natural ent-kauranoid diterpenoid. Glaucocalyxin A is extracted from the plant Rabdosia japonica and is known for its diverse pharmacological activities, including antitumor, antifibrotic, anticoagulative, antioxidant, and anti-inflammatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Glaucocalyxin A involves several steps, including extraction from Rabdosia japonica and subsequent chemical modifications. One common method is the inclusion complex formation with sulfobutylether-β-cyclodextrin using ultrasound and freeze-drying techniques . Another approach involves the formulation of Glaucocalyxin A-phospholipid complex through solvent-evaporation, followed by the preparation of sustained-release pellets using extrusion-spheronization and fluidized bed coating technology .
Industrial Production Methods
Industrial production of Glaucocalyxin A typically involves large-scale extraction from Rabdosia japonica, followed by purification and chemical modification to enhance its bioavailability and stability. Techniques such as differential scanning calorimetry, powder X-ray diffraction, and scanning electron microscopy are used to characterize the final product .
Análisis De Reacciones Químicas
Types of Reactions
Glaucocalyxin A undergoes various chemical reactions, including oxidation, reduction, and substitution. The main bio-transformations observed in studies include oxidation and demethylation, as well as conjugation with methylation, sulfate, and glucuronide to produce phase II metabolites .
Common Reagents and Conditions
Common reagents used in the reactions involving Glaucocalyxin A include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of Glaucocalyxin A include various metabolites with different structures. These metabolites are identified in different biological matrices, such as rat urine, feces, bile, and plasma .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Glaucocalyxin A involves multiple molecular targets and pathways. It exerts its effects by modulating various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation. The compound interacts with specific molecular targets, such as enzymes and receptors, to produce its pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Glaucocalyxin A include other ent-kauranoid diterpenoids, such as:
- Oridonin
- Isodonin
- Rabdosianin A
Uniqueness
Glaucocalyxin A is unique due to its diverse pharmacological activities and its ability to undergo various chemical modifications to enhance its bioavailability and therapeutic potential. Its distinct molecular structure and bioactivity profile set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C24H32O6 |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
(16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate |
InChI |
InChI=1S/C24H32O6/c1-12-15-7-8-16-23(6)10-9-18(27)22(4,5)17(23)11-19(29-13(2)25)24(16,20(12)28)21(15)30-14(3)26/h15-17,19,21H,1,7-11H2,2-6H3 |
Clave InChI |
SSZYTFVVHZMNKM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CC2C(C(=O)CCC2(C3C14C(C(CC3)C(=C)C4=O)OC(=O)C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[3-(2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propanamide;hydrochloride](/img/structure/B15126362.png)
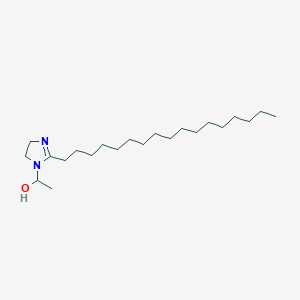
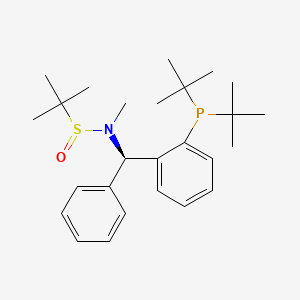
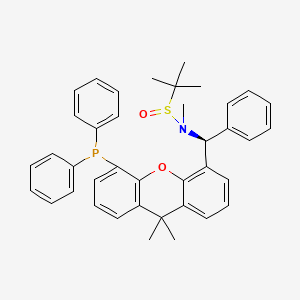
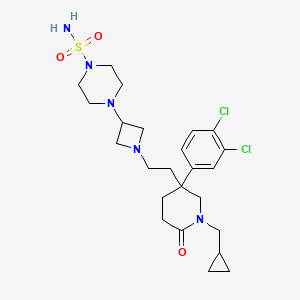
![(S)-3,5-Dichloro-4-[2-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-2-[[3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoyl]oxy]ethyl]pyridine1-Oxide](/img/structure/B15126391.png)
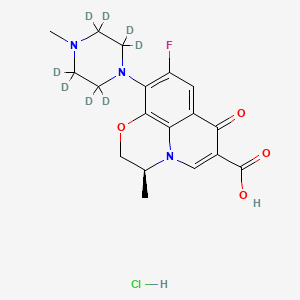
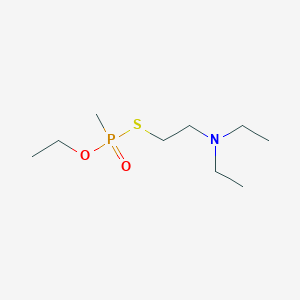

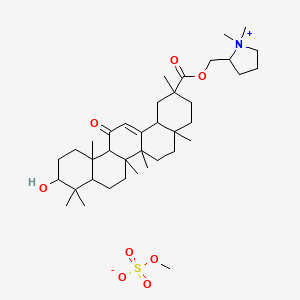

![rel-(3aR,5r,6aS)-N-(cyclopropylmethyl)octahydrocyclopenta[c]pyrrole-5-carboxamide](/img/structure/B15126427.png)
